Ethyl 4-(prop-2-yn-1-yl)benzoate
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Overview
Description
Ethyl 4-(prop-2-yn-1-yl)benzoate is an organic compound with the molecular formula C12H12O2 It is a derivative of benzoic acid, where the ethyl ester is substituted with a prop-2-yn-1-yl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(prop-2-yn-1-yl)benzoate typically involves the esterification of 4-(prop-2-yn-1-yl)benzoic acid with ethanol. One common method includes the use of benzoyl chloride and propargyl alcohol in the presence of a base such as N,N-dimethylaminopyridine (DMAP) and a solvent like dichloromethane . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems can enhance the production rate and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(prop-2-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The prop-2-yn-1-yl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
Ethyl 4-(prop-2-yn-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(prop-2-yn-1-yl)benzoate involves its interaction with molecular targets and pathways. For instance, when used as a probe, the compound can covalently modify biological targets through UV light-induced reactions . This allows for the study of specific proteins or enzymes and their roles in various biological processes.
Comparison with Similar Compounds
Ethyl 4-(prop-2-yn-1-yl)benzoate can be compared with similar compounds such as:
Prop-2-yn-1-yl benzoate: Similar structure but lacks the ethyl ester group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains an additional carboxyl group, making it more reactive in certain conditions.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Different functional groups, leading to distinct chemical properties and applications.
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 4-prop-2-ynylbenzoate |
InChI |
InChI=1S/C12H12O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h1,6-9H,4-5H2,2H3 |
InChI Key |
IVNRCLUOODTXID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC#C |
Origin of Product |
United States |
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